5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride

Lipophilicity Membrane permeability logP

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride (CAS 2319844-40-9) is a heterocyclic fragment supplied as a racemic hydrochloride salt (MW 265.74 g/mol; free base formula C₁₃H₁₅N₃O, MW 229.28) through the ChemDiv screening library (ID S248-1503). The compound features a 1,2,4-oxadiazole core with a phenyl group at the 5-position and a pyrrolidin-3-ylmethyl substituent at the 3-position.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74
CAS No. 2319844-40-9
Cat. No. B2716971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride
CAS2319844-40-9
Molecular FormulaC13H16ClN3O
Molecular Weight265.74
Structural Identifiers
SMILESC1CNCC1CC2=NOC(=N2)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)8-10-6-7-14-9-10;/h1-5,10,14H,6-9H2;1H
InChIKeyLSQHPNWBBHWWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole Hydrochloride (CAS 2319844-40-9) – Screening Compound Physicochemical Baseline and Scaffold Context


5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride (CAS 2319844-40-9) is a heterocyclic fragment supplied as a racemic hydrochloride salt (MW 265.74 g/mol; free base formula C₁₃H₁₅N₃O, MW 229.28) through the ChemDiv screening library (ID S248-1503) . The compound features a 1,2,4-oxadiazole core with a phenyl group at the 5-position and a pyrrolidin-3-ylmethyl substituent at the 3-position. This scaffold is related to the 1,2,4-oxadiazole/pyrrolidine hybrid class, which has demonstrated mid-nanomolar inhibitory activity against bacterial DNA gyrase and topoisomerase IV (IC₅₀ values of 120–270 nM) in published medicinal chemistry series [1]. The compound is primarily positioned as a fragment for screening campaigns, rather than an optimized lead.

Why 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole Hydrochloride Cannot Be Assumed Interchangeable with Its Closest Regioisomer N10057a


The nearest structurally characterized analog is (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (N10057a, CAS 1423040-64-5), which differs in two decisive respects: (i) the pyrrolidine moiety is attached via methylene at the oxadiazole 5-position rather than the 3-position, and (ii) it bears a hydroxyl substituent on the pyrrolidine ring [1][2]. The regioisomeric attachment produces a fundamentally different exit vector for the pyrrolidine nitrogen relative to the oxadiazole‑phenyl plane, while the hydroxyl group introduces an additional hydrogen bond acceptor and raises topological polar surface area. These structural distinctions are not subtle: the co-crystal structure of N10057a bound to the human JARID1B (KDM5B) catalytic domain (PDB 5FZ4) confirms a defined binding pose that cannot be replicated by the target compound without altering key protein–ligand contacts [3]. Consequently, generic substitution of one 1,2,4-oxadiazole fragment for another—even within the same nominal scaffold family—will alter physicochemical properties, binding orientation, and screening outcomes in a non-predictable manner.

Quantitative Differentiation Evidence for 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole Hydrochloride vs. Its Closest Regioisomer and Comparator


10- to 25-Fold Lipophilicity Advantage Over the Hydroxylated Regioisomer N10057a

The target compound exhibits a computed logP of 2.1912 on the ChemDiv platform , while the nearest regioisomer, (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol, has a measured logP of 0.806 (Chembase) and an XLogP3 of 1.2 (PubChem) [1][2]. The ΔlogP of 0.99–1.39 units corresponds to the target being 10 to 25 times more lipophilic, a difference driven by the absence of the pyrrolidine hydroxyl group. This comparison uses independently computed and experimentally derived logP values across two orthogonal platforms, strengthening confidence in the direction and magnitude of the effect.

Lipophilicity Membrane permeability logP Fragment-based drug discovery

Topological Polar Surface Area Reduction (45.1 vs. 62.4 Ų) Enhancing Predicted Membrane Penetration

The topological polar surface area (TPSA) of the target compound is 45.085 Ų as reported on the ChemDiv product datasheet , compared with 62.4 Ų for (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol calculated by Cactvs and deposited in PubChem [1]. This 17.3 Ų decrease (approximately 28% lower) is attributable to the replacement of the pyrrolidine hydroxyl group with a hydrogen atom. TPSA values below 60–70 Ų are generally associated with favorable intestinal absorption and blood-brain barrier penetration; the target compound falls well below this threshold, whereas the comparator lies within the borderline range.

Polar surface area Blood-brain barrier penetration Passive permeability Fragment library selection

Hydrogen Bond Acceptor Count Reduction (4 vs. 5) Minimizes Polar Desolvation Penalty Upon Target Binding

The target compound possesses 4 hydrogen bond acceptor atoms (oxadiazole N and O, pyrrolidine N) , whereas the hydroxylated regioisomer has 5 acceptors (the additional hydroxyl oxygen) [1]. Hydrogen bond donor counts are identical (1 each). In fragment-based drug discovery, each additional polar heteroatom imposes a desolvation penalty upon protein binding and can increase the likelihood of off-target interactions with polar protein surfaces. The absence of the hydroxyl group in the target compound reduces the total number of potential hydrogen bond interactions that must be satisfied upon binding, potentially simplifying selectivity optimization during hit-to-lead expansion.

Hydrogen bonding Ligand efficiency Desolvation penalty Fragment optimization

Racemic HCl Salt Form vs. Enantiopure Free Base: Solubility, Handling, and Synthesis Cost Advantages

The target compound is supplied as a racemic hydrochloride salt (MW 265.74 g/mol, logSw –2.3472) with a shipping availability of 394 mg from ChemDiv as of the accessed date . In contrast, the comparator N10057a is typically supplied as the enantiopure (3R) free base (MW 245.28 g/mol) from vendors such as Enamine [1][2]. The HCl salt form generally provides superior aqueous solubility and solid-state stability, while the racemic nature avoids the cost and synthetic complexity of chiral separation. For initial screening campaigns, a racemic HCl salt simplifies handling logistics and reduces procurement costs relative to a single-enantiomer free base, without compromising the ability to detect target engagement in biochemical assays.

Salt form Racemic mixture Solubility Fragment library procurement Cost-effective screening

Class-Level DNA Gyrase Inhibitory Activity Supports Prokaryotic Target Screening Potential

Although target-compound-specific IC₅₀ data are not yet publicly available, the 1,2,4-oxadiazole/pyrrolidine hybrid class to which this fragment belongs has demonstrated consistent mid-nanomolar inhibition of Escherichia coli DNA gyrase. In a published series, compound 16—a structurally related hybrid—inhibited E. coli gyrase with an IC₅₀ of 120 nM, outperforming novobiocin (IC₅₀ 170 nM) [1]. The same compound showed MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparable to ciprofloxacin (30 and 60 ng/mL, respectively) [1]. This class-level evidence indicates that the phenyl-1,2,4-oxadiazole-pyrrolidine pharmacophore is competent for engaging bacterial type II topoisomerases, suggesting the target compound may retain activity in similar prokaryotic enzyme assays. This inference is labeled as class-level and should be verified experimentally for the specific compound.

DNA gyrase Topoisomerase IV Antibacterial 1,2,4-oxadiazole scaffold Enzyme inhibition

Recommended Application Scenarios for 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole Hydrochloride Based on Quantitative Differentiation Evidence


Primary Fragment Screen Against Intracellular Targets Requiring Passive Membrane Permeability

The target compound's logP of 2.19 and low TPSA (45.1 Ų) favor passive diffusion across cell membranes [1]. It is suitable for cell-based fragment screens where intracellular target engagement is required, as opposed to the hydroxylated regioisomer whose higher polarity (logP 0.8–1.2, TPSA 62.4 Ų) may limit cellular uptake.

CNS-Targeted Fragment Library Enrichment

With a TPSA substantially below the empirical 60 Ų threshold for blood-brain barrier penetration [1], combined with moderate lipophilicity, this fragment is a strong candidate for CNS-focused screening collections. The comparator regioisomer sits near the borderline and is a less optimal choice for CNS fragment sets.

Prokaryotic Type II Topoisomerase Inhibitor Hit Identification

Members of the 1,2,4-oxadiazole/pyrrolidine hybrid class have demonstrated IC₅₀ values as low as 120 nM against E. coli DNA gyrase with MIC values comparable to ciprofloxacin [2]. The target compound, as an unelaborated fragment within this class, is well-suited for primary screens against DNA gyrase and topoisomerase IV to identify novel antibacterial starting points.

Cost-Effective High-Throughput Screening with Simplified Logistics

Supplied as a racemic HCl salt with defined solubility parameters (logSw –2.35) , the compound offers straightforward dissolution and liquid handling compared with enantiopure free base analogs. This reduces preparation time and cost in high-throughput screening campaigns, particularly when chirality is not the primary screening variable.

Quote Request

Request a Quote for 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.